molecular formula C21H22FN5O2S B2523409 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1251704-25-2

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2523409
CAS No.: 1251704-25-2
M. Wt: 427.5
InChI Key: QLWAXFDQCVHAGU-UHFFFAOYSA-N
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Description

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and piperazine rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

What sets 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-7-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-3-5-16(17)22/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWAXFDQCVHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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